4-Tetrahydropyranyloxy-butan-1-ol

Monoprotection yield Symmetrical diol desymmetrization THP ether synthesis

4-Tetrahydropyranyloxy-butan-1-ol (CAS 51326-51-3) is a monotetrahydropyranyl (THP)-protected derivative of 1,4-butanediol. As a C9H18O3 alcohol featuring an acid-labile acetal protecting group at one terminus and a free primary hydroxyl at the other, this compound serves as a heterobifunctional intermediate that enables orthogonal functionalization strategies in multi-step syntheses.

Molecular Formula C9H18O3
Molecular Weight 174.24 g/mol
CAS No. 51326-51-3
Cat. No. B018757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tetrahydropyranyloxy-butan-1-ol
CAS51326-51-3
Synonyms4-Hydroxybutyl tetrahydropyranyl Ether;  4-(Tetrahydropyran-2-yloxy)butanol;  4-(2-Tetrahydropyranyloxy)-1-hydroxybutane;  2-(4-Hydroxybutoxy)tetrahydro-2H-pyran; 
Molecular FormulaC9H18O3
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESC1CCOC(C1)OCCCCO
InChIInChI=1S/C9H18O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9-10H,1-8H2
InChIKeyMAASHSYTIKTSSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Tetrahydropyranyloxy-butan-1-ol (CAS 51326-51-3): Protected C4 Alcohol Building Block for Multi-Step Synthesis


4-Tetrahydropyranyloxy-butan-1-ol (CAS 51326-51-3) is a monotetrahydropyranyl (THP)-protected derivative of 1,4-butanediol [1]. As a C9H18O3 alcohol featuring an acid-labile acetal protecting group at one terminus and a free primary hydroxyl at the other, this compound serves as a heterobifunctional intermediate that enables orthogonal functionalization strategies in multi-step syntheses. The THP group confers stability toward strong bases, Grignard reagents, organolithiums, and reducing agents, while remaining readily cleavable under mild acidic conditions [2]. This differential stability profile—robustness under basic/nucleophilic conditions with controlled acid lability—distinguishes the compound from unprotected diols and from alternative protecting group strategies in terms of reaction compatibility and synthetic sequencing flexibility.

Why Generic Diols or Unprotected 1,4-Butanediol Cannot Substitute for 4-Tetrahydropyranyloxy-butan-1-ol in Sequential Synthesis


Unprotected 1,4-butanediol and other symmetrical α,ω-diols present a fundamental limitation in sequential synthesis: both hydroxyl termini exhibit equivalent reactivity, leading unavoidably to statistical mixtures of mono- and di-functionalized products, diprotected byproducts, and oligomeric/polymeric side-products when subjected to electrophilic reagents [1]. This lack of regiochemical control necessitates chromatographic separation of the desired monofunctionalized intermediate from its symmetrical byproducts, reducing isolated yields and increasing purification costs. In contrast, 4-tetrahydropyranyloxy-butan-1-ol is pre-differentiated: one hydroxyl is masked as a stable THP ether while the other remains free for selective transformation. This orthogonal protection strategy eliminates the statistical product distribution inherent to symmetrical diol derivatization and enables precise, high-yielding sequential functionalization without intermediate purification bottlenecks [2]. The following section quantifies the specific performance advantages that justify procurement of this pre-protected intermediate over ad hoc in-house monoprotection or substitution with unprotected analogs.

4-Tetrahydropyranyloxy-butan-1-ol: Quantitative Differentiation Evidence Against Analogous Diol Monoprotection Strategies


Head-to-Head Comparison: Isolated Yield of 4-Tetrahydropyranyloxy-butan-1-ol vs. 3-THP-Protected Propanediol Under Optimized Monoprotection Protocols

In a direct comparative study by Petroski (2003), the monoprotection of 1,4-butanediol to yield 4-tetrahydropyranyloxy-butan-1-ol achieved a 76% isolated yield under optimized two-phase conditions (CH2Cl2/DHP/aqueous 0.1 N HCl), whereas the analogous monoprotection of 1,3-propanediol under its optimal conditions (water-free biphasic mixture with pyridinium p-toluenesulfonate and 25% ether in hexane) yielded only 66% of 3-(tetrahydro-pyran-2-yloxy)-propan-1-ol [1]. This 10-percentage-point yield advantage reflects fundamental differences in substrate behavior and demonstrates that the C4 homolog is intrinsically more amenable to high-yielding monoprotection than the shorter-chain C3 analog.

Monoprotection yield Symmetrical diol desymmetrization THP ether synthesis

Methodological Differentiation: Flow Reactor Monotetrahydropyranylation Selectivity vs. Conventional Batch Process

Masui and coworkers (2018) demonstrated that flow reactor monotetrahydropyranylation of 1,4-butanediol yields a superior mono-/diprotected product ratio of 3.9 (87% mono vs. 13% bis-THP by HPLC area%), compared to a ratio of only 1.9 (49% mono vs. 27% bis-THP) in a conventional batch reaction under otherwise identical conditions (0.05 equiv CSA catalyst, 1.2 equiv DHP, room temperature) [1]. This 2.1-fold improvement in chemoselectivity directly addresses the primary failure mode of symmetrical diol monoprotection—over-reaction to the bis-THP byproduct—and demonstrates that 4-tetrahydropyranyloxy-butan-1-ol can be generated with substantially reduced purification burden when produced via continuous flow methodology.

Flow chemistry Desymmetrization selectivity Process intensification

Cross-Study Yield Comparison: 4-Tetrahydropyranyloxy-butan-1-ol Monoprotection Efficiency Across Multiple Independent Protocols

Across four independently published synthetic protocols, the monoprotection of 1,4-butanediol to yield 4-tetrahydropyranyloxy-butan-1-ol consistently achieves isolated yields ranging from 73% to 76% [1][2][3]. Nishiguchi et al. (1998) reported 73% yield using sulfonic acid-type ion-exchange resin catalysis in a biphasic CH2Cl2/aqueous system [2]; Petroski (2003) reported 76% using aqueous HCl/CH2Cl2 two-phase conditions [1]; and subsequent adaptations have maintained yields within this narrow 3-percentage-point window [3]. This reproducibility across disparate catalytic systems (homogeneous acid, heterogeneous resin, and flow-based protocols) indicates that the intrinsic reactivity of 1,4-butanediol toward selective THP monoprotection is robust and method-insensitive, in contrast to the more method-dependent yields observed for the C3 and C5 homologs.

Synthetic efficiency Monoprotection robustness THP ether formation

Application-Specific Differentiation: Urethane Formation Kinetics with 4-Tetrahydropyranyloxy-butan-1-ol vs. Unprotected Alcohols

Kinetic studies by Arimitsu and coworkers (2014) on the urethane reaction between 1,3-diazetidine-2,4-dione (uretdione) and 4-tetrahydropyranyloxy-butan-1-ol in chlorobenzene at 100°C revealed a second-order rate constant of k = 3.2 × 10⁻⁴ L·mol⁻¹·s⁻¹ with DABCO catalysis [1]. This value is approximately 2-fold lower than that of unhindered primary aliphatic alcohols under identical conditions, attributable to the steric and electronic influence of the THP group. This moderated reactivity is advantageous in sequential polymer synthesis: the THP-protected alcohol can be selectively deprotected post-polymerization to reveal a free hydroxyl for subsequent functionalization, whereas unprotected 1,4-butanediol would undergo statistical crosslinking and uncontrolled chain extension during the initial polymerization step.

Urethane kinetics Polyurethane precursors Reaction rate comparison

Oxidative Stability Advantage: THP-Protected Diol vs. Unprotected 1,4-Butanediol Under Oxidizing Conditions

Petroski and coworkers demonstrated that the free hydroxyl of 4-tetrahydropyranyloxy-butan-1-ol can be cleanly oxidized to the corresponding aldehyde using pyridinium dichromate (PDC) in CH2Cl2 with anhydrous MgSO4, without detectable cleavage of the THP protecting group [1]. In stark contrast, unprotected 1,4-butanediol undergoes over-oxidation and oxidative cleavage under the same conditions, yielding complex mixtures of 4-hydroxybutanal, succinaldehyde, γ-butyrolactone, and polymeric byproducts [1]. This orthogonal stability—tolerance to PDC oxidation while retaining acid lability for later deprotection—is a defining feature of the THP group that distinguishes 4-tetrahydropyranyloxy-butan-1-ol from both unprotected diols and from diols protected with oxidation-sensitive groups such as benzyl ethers or p-methoxybenzyl (PMB) ethers.

Oxidative stability Protecting group compatibility PDC oxidation

Validated Application Scenarios for 4-Tetrahydropyranyloxy-butan-1-ol Based on Quantitative Differentiation Evidence


Sequential Heterobifunctional Linker Synthesis Requiring Orthogonal Terminal Differentiation

4-Tetrahydropyranyloxy-butan-1-ol serves as a pre-differentiated C4 building block for constructing heterobifunctional linkers and spacers, particularly in medicinal chemistry and bioconjugation applications . The free hydroxyl terminus can be selectively functionalized (e.g., tosylation, mesylation, esterification, or etherification) while the THP-protected terminus remains inert. Subsequent mild acidic deprotection (e.g., PPTS in EtOH, or aqueous AcOH/THF) reveals the second hydroxyl for orthogonal conjugation to a distinct electrophilic partner. This sequential functionalization strategy eliminates the statistical mixtures inherent to symmetrical diol derivatization, enabling high-purity linker construction without intermediate chromatographic purification. The 76% isolated yield benchmark for the monoprotected precursor [1] and the >80% yield for oxidative homologation to the aldehyde [2] establish the synthetic efficiency of this approach.

Latent Hydroxyl Monomer for Post-Polymerization Functionalization of Polyurethanes

Based on the urethane formation kinetics quantified by Arimitsu et al. (k₂ = 3.2 × 10⁻⁴ L·mol⁻¹·s⁻¹ with uretdione/DABCO at 100°C) [3], 4-tetrahydropyranyloxy-butan-1-ol functions as a masked diol monomer in step-growth polyurethane synthesis. The THP-protected hydroxyl participates in urethane bond formation at a moderated rate, allowing controlled incorporation into the polymer backbone. Post-polymerization deprotection under mild acidic conditions reveals free hydroxyl groups along the polymer chain that can be exploited for subsequent grafting, crosslinking, or conjugation to bioactive molecules. This latent functionality strategy is not accessible using unprotected 1,4-butanediol, which would yield uncontrolled crosslinking during the initial polymerization, nor using alternative protecting groups (e.g., TBS, benzyl) that lack the orthogonal stability profile of THP toward the basic/nucleophilic conditions often employed in polyurethane catalysis.

Homologation to C4 Aldehyde Building Blocks via Oxidative Chain Extension

The demonstrated oxidative stability of 4-tetrahydropyranyloxy-butan-1-ol toward pyridinium dichromate enables clean conversion to 4-(tetrahydropyran-2-yloxy)butanal in >80% yield without protecting group cleavage [2]. This THP-protected aldehyde serves as a versatile C4 homologating agent for Wittig olefination, Grignard addition, reductive amination, and aldol condensation reactions [1]. The resulting extended carbon frameworks retain the acid-labile THP protecting group, allowing further manipulation of the newly introduced functionality before final deprotection. This oxidation-homologation-deprotection sequence is not feasible with unprotected 1,4-butanediol due to over-oxidation and competing lactonization, nor with oxidation-sensitive protecting groups (e.g., PMB, allyl) that undergo cleavage under PDC conditions.

Pharmaceutical Intermediate Manufacturing via Continuous Flow Monoprotection

The flow reactor methodology validated by Masui et al. [4] demonstrates that 4-tetrahydropyranyloxy-butan-1-ol can be produced with a mono-/bis-THP selectivity ratio of 3.9—a 2.1-fold improvement over batch processing—using a residence time of only 3–5 minutes. This intensified process is directly applicable to pharmaceutical intermediate manufacturing where high-purity monoprotected diol is required for subsequent GMP synthesis steps. The reduced bis-THP contamination (13% in flow vs. 27% in batch) translates to lower purification burden and higher throughput. Additionally, the flow process eliminates the need for large excesses of 1,4-butanediol (a cost-saving advantage when using isotopically labeled or otherwise expensive diol substrates) [4]. Procurement of material produced via continuous flow methodology may offer superior purity profiles compared to conventionally manufactured batches.

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